四氯化三苯基膦合铂(4+)

描述

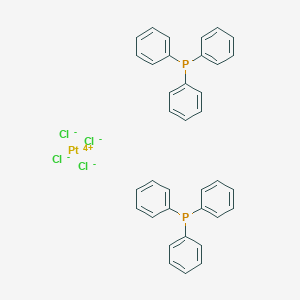

Platinum(4+);triphenylphosphane;tetrachloride is a coordination compound consisting of a platinum ion in the +4 oxidation state, coordinated with triphenylphosphane and tetrachloride ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

科学研究应用

Platinum(4+);triphenylphosphane;tetrachloride has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and other cellular components.

Industry: Employed in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.

作用机制

Target of Action

It is known that this compound is primarily used as a reagent for the synthesis of other platinum compounds .

Mode of Action

The cis-Bis(triphenylphosphine)platinum(II) chloride is a metal phosphine complex with the formula PtCl2[P(C6H5)3]2 . Both cis and trans isomers are known, and they are square planar about the central platinum atom . The cis isomer is the thermodynamic product due to triphenylphosphine being a strong trans effect ligand .

Biochemical Pathways

Similar compounds are generally used as catalysts for various coupling reactions .

Pharmacokinetics

It is known that the compound is a white to yellow powder , and it is slightly soluble in chloroform and toluene .

Result of Action

It is known that the complex undergoes photoisomerization .

Action Environment

The action of cis-Bis(triphenylphosphine)platinum(II) chloride can be influenced by environmental factors such as temperature and light due to its photoisomerization property . Furthermore, the presence of excess triphenylphosphine can convert the trans isomer to the cis complex .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Platinum(4+);triphenylphosphane;tetrachloride typically involves the reaction of platinum(IV) chloride with triphenylphosphane in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

PtCl4+2PPh3→Pt(PPh3)2Cl4

Industrial Production Methods

In industrial settings, the production of Platinum(4+);triphenylphosphane;tetrachloride may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

化学反应分析

Types of Reactions

Platinum(4+);triphenylphosphane;tetrachloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.

Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or hydrazine.

Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chlorine and oxygen.

Reduction: Reducing agents such as hydrogen gas or hydrazine are typically used.

Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species.

相似化合物的比较

Similar Compounds

Tetrakis(triphenylphosphine)platinum(0): A related compound with platinum in the zero oxidation state, used as a precursor to other platinum complexes.

Tetrakis(triphenylphosphine)palladium(0): A palladium analogue with similar coordination chemistry and applications in catalysis.

Tetrakis(triphenylphosphine)nickel(0): A nickel analogue with similar properties and uses in organic synthesis.

Uniqueness

Platinum(4+);triphenylphosphane;tetrachloride is unique due to its higher oxidation state and specific coordination environment, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile platinum complexes.

生物活性

Platinum(IV);triphenylphosphane;tetrachloride (Pt(PPh₃)₂Cl₄) is a coordination compound that features a platinum ion in the +4 oxidation state, coordinated with two triphenylphosphane ligands and four chloride ions. This compound has garnered significant attention in the fields of chemistry and medicine due to its unique properties and potential biological activities, particularly in anticancer therapies.

Chemical Formula

- Molecular Formula : C₁₈H₁₅Cl₄P₂Pt

- Molecular Weight : 588.68 g/mol

Structure

The compound adopts a square planar geometry typical of platinum(IV) complexes, which is crucial for its reactivity and interaction with biological molecules.

| Property | Value |

|---|---|

| Oxidation State | +4 |

| Coordination Mode | Square planar |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research has indicated that platinum(IV) complexes, including Pt(PPh₃)₂Cl₄, exhibit promising anticancer activity. The mechanism of action is primarily attributed to the compound's ability to interact with DNA, leading to the formation of DNA cross-links that inhibit replication and transcription.

Case Studies

- In Vitro Studies : A study demonstrated that Pt(PPh₃)₂Cl₄ showed significant cytotoxicity against various cancer cell lines, including ovarian and lung cancers. The IC₅₀ values were notably lower than those of cisplatin, indicating enhanced potency against resistant cancer cells .

- Mechanism of Action : The compound undergoes reduction within tumor cells to form active platinum(II) species, which then bind to DNA. This reduction process enhances its selectivity towards cancerous tissues compared to normal cells .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of platinum(IV) complexes. Pt(PPh₃)₂Cl₄ exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans .

Summary of Antimicrobial Efficacy

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Effective |

Synthesis and Characterization

The synthesis of Pt(PPh₃)₂Cl₄ typically involves the reaction of platinum(IV) chloride with triphenylphosphane in an appropriate solvent under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the compound .

Comparative Analysis with Other Platinum Complexes

Compared to other platinum complexes, such as cisplatin, Pt(PPh₃)₂Cl₄ shows a different profile of chemosensitivity and cytotoxicity. Its unique ligand environment allows for better interaction with biomolecules, potentially overcoming resistance mechanisms associated with traditional platinum drugs .

属性

IUPAC Name |

platinum(4+);triphenylphosphane;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.4ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h2*1-15H;4*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUWDHXJKGZVAG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl4P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals. | |

| Record name | Bis(triphenylphosphine)platinum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10199-34-5 | |

| Record name | Bis(triphenylphosphine)palladium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。